
HDL376
Overview
Description
HDL376 is an inhibitor of scavenger receptor BI (SR-BI).
Biological Activity
HDL376, also known as SDZ-HDL 376, is a small molecule inhibitor that targets the scavenger receptor class B type I (SR-BI). This receptor plays a crucial role in lipid metabolism and cholesterol transport, particularly in the context of high-density lipoprotein (HDL) functionality. Understanding the biological activity of this compound is essential for its potential therapeutic applications, especially in cardiovascular diseases.
This compound has been identified as a potent inhibitor of SR-BI-mediated lipid transport. The compound directly interferes with the receptor's ability to mediate the uptake of HDL-associated lipids, which is significant given that SR-BI is pivotal in regulating HDL cholesterol levels in plasma. The inhibition mechanism involves interaction with specific cysteine residues in the SR-BI protein, particularly Cys384, which is critical for its lipid uptake activity .
Structure-Activity Relationship (SAR)
Research indicates that the sulfur atom in the thiosemicarbazone moiety of this compound is essential for its inhibitory activity. Substituting this sulfur with other atoms, such as oxygen, significantly reduces or abolishes its effectiveness . This highlights the importance of chemical structure in determining biological activity.
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits SR-BI-mediated lipid uptake in various cell lines. For instance, experiments using HEK293 cells overexpressing SR-BI showed a marked decrease in HDL uptake when treated with this compound at concentrations as low as 1 µM .
In Vivo Studies
In vivo studies have further elucidated this compound's effects on lipid metabolism. Animal models treated with this compound exhibited altered lipid profiles, including decreased levels of HDL cholesterol due to inhibited SR-BI activity. This suggests that while this compound can effectively block lipid transport through SR-BI, it may also lead to unintended consequences regarding overall cholesterol homeostasis .
Comparative Analysis of SR-BI Inhibitors
Compound | Mechanism | Potency | Safety Profile | Clinical Status |
---|---|---|---|---|
This compound | SR-BI Inhibition | High | Concerns over toxicity | Discontinued |
BLT-1 | SR-BI Inhibition | High | Toxicity issues reported | Research tool |
ITX5061 | p38 MAPK Inhibition | Moderate | Safety concerns noted | Phase 1b trial results disappointing |
Q & A
Basic Research Questions
Q. What is the primary mechanism by which HDL376 modulates HDL metabolism in experimental models?
this compound directly inhibits scavenger receptor class B type I (SR-BI)-mediated lipid transport, as demonstrated in in vitro assays using reconstituted liposomes and cell models. This inhibition elevates HDL-cholesterol levels and increases HDL particle size, mirroring effects observed in SR-BI knockout models . To validate this mechanism, researchers should employ SR-BI-specific activity assays (e.g., fluorescent lipid uptake measurements) and compare results across multiple cell lines.
Q. How do this compound's pharmacological effects differ from other HDL-elevating compounds like fibrates or niacin?
Unlike fenofibrate (a prodrug requiring metabolic activation) or niacin, this compound acts as a direct, potent SR-BI inhibitor (IC50 ~1 μM). Fibrates primarily target peroxisome proliferator-activated receptor α (PPARα), while this compound’s specificity for SR-BI makes it unique. Researchers should design comparative studies using SR-BI knockout models or competitive inhibition assays to isolate this compound’s effects from PPARα-mediated pathways .
Q. What in vitro models are most suitable for studying this compound's interaction with SR-BI?
Reconstituted liposomes with purified SR-BI and hepatocyte-derived cell lines (e.g., HepG2) are optimal for assessing lipid transport inhibition. Include controls with fenofibric acid (FFA) and other fibrates to confirm this compound’s specificity. Dose-response curves (0.1–10 μM) are recommended to quantify inhibitory potency .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy of this compound?
Discrepancies may arise from differences in bioavailability, tissue-specific SR-BI expression, or compensatory metabolic pathways. Use isotopic tracing (e.g., ³H-cholesterol efflux assays) in animal models to correlate in vitro inhibition with in vivo HDL metabolism. Integrate pharmacokinetic/pharmacodynamic (PK/PD) modeling to account for drug distribution and metabolism .
Q. What experimental strategies address conflicting data on this compound’s impact on atherosclerotic plaque stability?
Combine histopathological analysis (e.g., plaque lipid content via Oil Red O staining) with functional assays (e.g., macrophage reverse cholesterol transport). Cross-validate findings using SR-BI conditional knockout mice to isolate this compound’s role from confounding factors like inflammation or endothelial dysfunction .
Q. How should researchers design studies to investigate this compound’s potential off-target effects on lipid-independent pathways?
Perform transcriptomic (RNA-seq) and proteomic profiling in treated vs. untreated models. Prioritize pathways linked to SR-BI’s non-lipid roles, such as vitamin E transport or steroidogenesis. Use siRNA knockdown to confirm specificity of observed effects .
Q. Methodological and Analytical Considerations
Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects on HDL particle size?
Apply non-linear regression models (e.g., sigmoidal dose-response curves) to quantify EC50 values. Use dynamic light scattering (DLS) or nuclear magnetic resonance (NMR) spectroscopy for high-resolution particle size distribution analysis. Include Bonferroni corrections for multiple comparisons in multi-dose studies .
Q. How can researchers reconcile discrepancies in this compound’s efficacy across species (e.g., rodents vs. primates)?
Conduct cross-species SR-BI sequence alignment to identify structural variations affecting drug binding. Use surface plasmon resonance (SPR) to compare this compound’s binding affinity for human vs. animal SR-BI isoforms. Validate findings in humanized SR-BI transgenic models .
Q. What are best practices for integrating multi-omics data in this compound mechanistic studies?
Employ systems biology tools (e.g., weighted gene co-expression network analysis) to link transcriptomic, lipidomic, and metabolomic datasets. Prioritize networks enriched in lipid metabolism genes (e.g., APOA1, LCAT) and validate using CRISPR/Cas9-mediated gene editing .
Q. Ethical and Reproducibility Standards
Q. How should researchers address potential biases in this compound studies, given its commercial research status?
Pre-register study protocols (e.g., on Open Science Framework) and disclose all funding sources. Use blinded data analysis and independent replication cohorts. Adhere to ARRIVE guidelines for animal studies to ensure transparency .
Q. What data management protocols ensure reproducibility in this compound research?
Implement FAIR (Findable, Accessible, Interoperable, Reusable) principles:
Properties
IUPAC Name |
1-(5-chloro-2-methylphenyl)-3-(2-methylpropyl)thiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2S/c1-8(2)7-14-12(16)15-11-6-10(13)5-4-9(11)3/h4-6,8H,7H2,1-3H3,(H2,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVLONJGXRCEARL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=S)NCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147751-31-3 | |
Record name | SDZ-HDL-376 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147751313 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SDZ-HDL-376 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4KLE87R9D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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